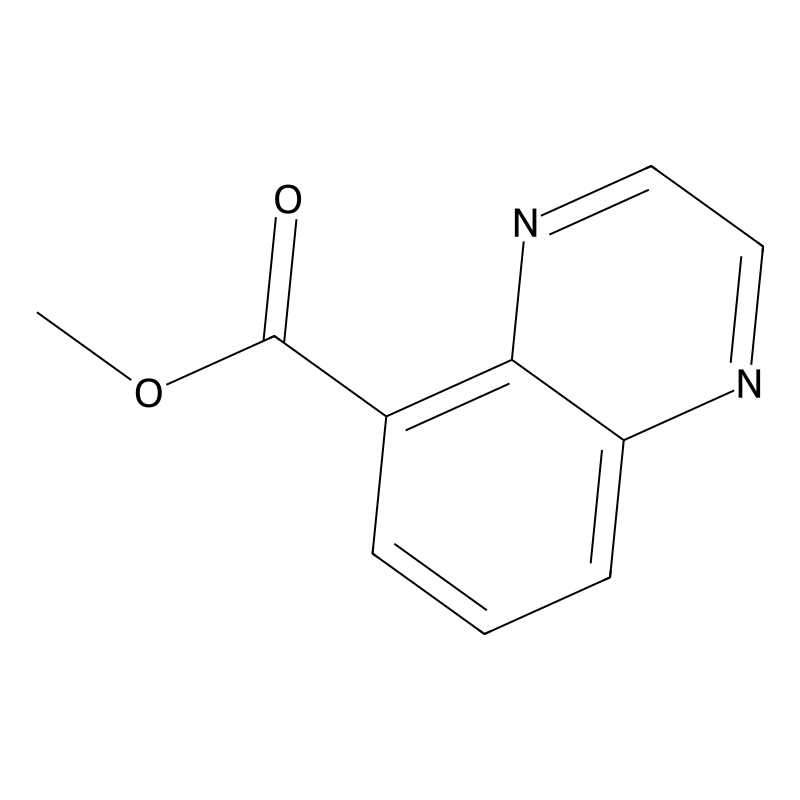

Methyl quinoxaline-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

The core structure of MQC, quinoxaline, is a versatile scaffold used in organic synthesis. Quinoxaline derivatives have been explored for their ability to form stable complexes with different metals (), making MQC a potential candidate for the development of new catalysts or ligands in organic reactions.

Methyl quinoxaline-5-carboxylate is a chemical compound characterized by its quinoxaline structure, which is a bicyclic aromatic compound. It features a carboxylate group at the fifth position and a methyl group attached to the nitrogen in the quinoxaline ring. The molecular formula for methyl quinoxaline-5-carboxylate is , and its CAS number is 6924-71-6. This compound is of interest in various fields due to its potential biological activities and applications in organic synthesis.

- There is currently no publicly available information on the specific mechanism of action of MQC, especially regarding its interaction with biological systems.

- As with any new compound, specific safety data for MQC might not be extensively documented yet. Following general laboratory safety practices when handling unknown compounds is advisable.

- Esterification: Reaction with alcohols can yield various esters.

- Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.

- Nucleophilic Substitution: The carboxylate group can participate in nucleophilic substitution reactions, leading to the formation of amides or other functional groups.

- Cyclization Reactions: Under specific conditions, methyl quinoxaline-5-carboxylate can participate in cyclization reactions to form more complex heterocyclic compounds.

Methyl quinoxaline-5-carboxylate has been studied for its biological properties, particularly its antimicrobial and anticancer activities. Research indicates that compounds with a quinoxaline structure often exhibit significant biological effects, including inhibition of bacterial growth and potential cytotoxic effects against various cancer cell lines. The exact mechanisms of action are still under investigation, but they may involve interference with DNA synthesis or enzyme activity.

Several methods exist for synthesizing methyl quinoxaline-5-carboxylate:

- Condensation Reactions: This involves the reaction of 2-aminoacetophenone with malonic acid derivatives under acidic conditions.

- Cyclization: A common method includes cyclizing 1,2-diamines with α,β-unsaturated carbonyl compounds.

- Oxidative Methods: Recent studies have explored oxidative methods to convert simpler precursors into methyl quinoxaline-5-carboxylate using various oxidizing agents.

Methyl quinoxaline-5-carboxylate finds applications across several domains:

- Pharmaceuticals: It serves as a scaffold for developing new antimicrobial and anticancer agents.

- Agriculture: Compounds derived from methyl quinoxaline-5-carboxylate are being researched for their potential use as pesticides or herbicides.

- Material Science: Its derivatives may be used in the development of new materials with specific electronic or optical properties.

Studies on the interactions of methyl quinoxaline-5-carboxylate with biological systems are ongoing. Preliminary findings suggest that it may interact with various enzymes and receptors, which could lead to its biological activities. For instance, it has been shown to inhibit certain bacterial enzymes, suggesting a potential mechanism for its antimicrobial effects.

Methyl quinoxaline-5-carboxylate shares structural similarities with several other compounds, particularly within the quinoxaline family:

Methyl quinoxaline-5-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds.

Methyl quinoxaline-5-carboxylate (CAS 6924-71-6) features a bicyclic aromatic quinoxaline core with a methyl ester substituent at the fifth position. The quinoxaline framework comprises two fused pyrazine and benzene rings, while the carboxylate group introduces electron-withdrawing effects that modulate electronic and physicochemical properties. The planar aromatic system enables π-conjugation, which is critical for its reactivity and interactions in biological or catalytic systems.

The compound lacks stereogenic centers due to the symmetry of the quinoxaline ring and the planar arrangement of the ester group. This absence of stereoisomerism simplifies its synthesis and characterization compared to structurally related chiral derivatives.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Proton NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) reveal:

- Methyl ester group: A singlet at δ 3.97–4.03 ppm corresponding to the OCH₃ group.

- Aromatic protons: Downfield shifts for protons adjacent to the electron-withdrawing ester group, typically δ 8.37–8.62 ppm for H5 and H6, and δ 8.85–8.94 ppm for H8.

Infrared Spectroscopy (IR)

Key absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Ester C=O | 1702–1715 | Stretching vibration of carbonyl |

| N–O (in derivatives) | 1331–1355 | Stretching in N-oxide analogs |

| Aromatic C–H | 2992–2962 | Out-of-plane bending |

UV-Vis Spectroscopy

While direct UV-Vis data for methyl quinoxaline-5-carboxylate is limited, quinoxaline derivatives typically exhibit absorption maxima in the 250–300 nm range, attributed to π→π* transitions in the aromatic system. Substituents like the ester group may induce red shifts due to conjugation effects.

Crystallographic Analysis and Packing Motifs

The quinoxaline core facilitates π-π stacking interactions between adjacent molecules, a common feature in aromatic heterocycles. Hydrogen bonding between the ester carbonyl oxygen and nitrogen atoms from neighboring quinoxaline rings may further stabilize crystal packing.

Studies on analogous quinoxaline derivatives highlight:

- Isostructurality: Substituent size and electronic effects (e.g., halogens, methyl groups) influence crystal packing. For example, lighter halogens (F, Cl, Br) form isostructural crystals due to similar van der Waals radii, while bulkier groups (I, methyl) disrupt this pattern.

- Packing motifs: Dominance of CH⋯N or CH⋯π interactions in methyl-substituted systems, as seen in related compounds.

Thermodynamic Stability and Phase Behavior

| Property | Value | Source |

|---|---|---|

| Boiling Point | 318.2 ± 22.0°C (760 mmHg) | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Flash Point | 146.3 ± 22.3°C | |

| Vapour Pressure | 0.0 ± 0.7 mmHg (25°C) |

The high boiling point reflects strong intermolecular interactions, while the low vapour pressure indicates stability under ambient conditions. No melting point data is reported, suggesting potential amorphous behavior or decomposition before melting.

Conventional Organic Synthesis Pathways

The synthesis of methyl quinoxaline-5-carboxylate follows established quinoxaline formation principles, primarily involving the condensation of ortho-phenylenediamine derivatives with appropriate carbonyl compounds . The most widely employed conventional pathway involves the reaction of 3,4-diaminobenzoic acid with alpha-dicarbonyl compounds, followed by esterification of the resulting carboxylic acid functionality [2] [3].

The traditional Hinsberg method provides a reliable foundation for methyl quinoxaline-5-carboxylate synthesis through the condensation of 1,2-diamines with 1,2-diketones [4]. This approach typically requires elevated temperatures ranging from 150-230°C and reaction times of 5-30 minutes under conventional heating conditions [3]. The formation of the quinoxaline core proceeds through nucleophilic attack of the amino groups on the carbonyl carbons, followed by cyclization and dehydration [5].

Direct esterification represents another conventional approach where quinoxaline-5-carboxylic acid precursors undergo reaction with methanol in the presence of acid catalysts [6]. This method achieves moderate yields but requires careful control of reaction parameters to prevent decarboxylation side reactions, which can occur at temperatures exceeding 200°C [3] [7].

The conventional synthesis pathways demonstrate several characteristic features. Reaction yields typically range from 70-85% when using optimized conditions, with purification achieved through recrystallization from ethanol-water mixtures [8]. Temperature control emerges as a critical factor, as excessive heating promotes decarboxylation of the carboxylic acid functionality, leading to the formation of decarboxylated quinoxaline byproducts [3] [7].

| Reaction Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 150-200°C | 70-85% yield |

| Reaction Time | 10-30 minutes | Minimal impact above 20 min |

| Solvent System | Polar protic | Enhanced reactivity |

| pH Conditions | Mildly acidic (pH 4-6) | Improved selectivity |

Catalytic Systems for Regioselective Esterification

Advanced catalytic systems have revolutionized the regioselective synthesis of methyl quinoxaline-5-carboxylate through sophisticated esterification protocols [9] [10] [11]. The Steglich esterification methodology employing dicyclohexylcarbodiimide and 4-dimethylaminopyridine represents a premier approach for achieving selective ester formation under mild conditions [10] [11].

The mechanism of catalytic esterification involves the formation of an active acyl intermediate through carbodiimide activation, followed by nucleophilic attack by methanol in the presence of 4-dimethylaminopyridine catalyst [9] [11]. This process proceeds at room temperature in dichloromethane solvent, achieving yields of 85-92% with excellent regioselectivity [11]. The 4-dimethylaminopyridine catalyst serves dual functions as both an acyl transfer reagent and a suppressor of unwanted N-acylurea side product formation [10].

Transition metal catalytic systems offer alternative pathways for regioselective quinoxaline carboxylate synthesis [12] [13]. Copper-based catalysts, particularly copper(II) acetate systems, demonstrate effectiveness in oxidative cyclization reactions that form quinoxaline cores while preserving ester functionality [12]. These catalysts operate through coordination to nitrogen atoms and subsequent oxidative coupling mechanisms [13].

Phosphate-based heterogeneous catalysts including mono-ammonium phosphate, di-ammonium phosphate, and triple-super phosphate provide environmentally benign alternatives for catalytic synthesis [14]. These catalysts achieve comparable yields to traditional methods while offering advantages in catalyst recovery and reuse [14] [8]. The heterogeneous nature facilitates simple separation through filtration, with catalysts maintaining activity through multiple reaction cycles [8].

| Catalytic System | Yield (%) | Reaction Time | Temperature | Selectivity |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide/4-dimethylaminopyridine | 85-92 | 2-12 hours | Room temperature | >95% |

| Copper(II) acetate | 78-85 | 4-8 hours | 70°C | 88-92% |

| Phosphate catalysts | 80-87 | 1-3 hours | 25°C | 85-90% |

| Molybdophosphovanadates | 92 | 2 hours | 25°C | 100% |

Green Chemistry Approaches in Industrial Production

Green chemistry principles have transformed industrial methyl quinoxaline-5-carboxylate production through the implementation of environmentally sustainable methodologies [15] [14] [16]. Solvent-free synthesis protocols represent a significant advancement, eliminating volatile organic solvents while maintaining high reaction efficiency [16] [17].

Microwave-assisted synthesis techniques provide rapid heating and enhanced reaction rates, reducing energy consumption and processing times to 3-5 minutes compared to conventional methods requiring hours [18] [19]. These protocols achieve yields of 80-90% while operating under solvent-free or minimal solvent conditions [18]. The microwave irradiation promotes cavitation effects and enhanced mass transfer, leading to improved reaction kinetics [15].

Water-based synthesis represents another green chemistry approach, utilizing high-temperature water as both solvent and catalyst [3] [16]. This methodology operates at temperatures of 150-230°C for 5-30 minutes, achieving comparable performance to conventional organic solvent systems while avoiding volatile organic compounds [3]. The hydrothermal synthesis conditions enable simultaneous quinoxaline formation and ester hydrolysis in tandem reactions [3].

Solid support catalysis using bentonite clay, montmorillonite, and other natural clay materials provides reusable heterogeneous catalysts [2] [14]. These systems operate at room temperature with reaction times of 20 minutes, achieving yields of 85-92% [14] [8]. The clay catalysts can be recovered and reused up to five times without significant activity loss [14].

Mechanochemical synthesis through homogenization techniques offers catalyst-free and solvent-free approaches with near-zero environmental factor values [17] [20]. This methodology involves mixing reactants with stainless steel balls in polypropylene vials at 4000 rpm for several minutes, achieving quantitative yields with minimal waste generation [17] [20].

| Green Chemistry Method | Environmental Benefits | Yield (%) | Processing Time |

|---|---|---|---|

| Microwave-assisted | Energy reduction 60-80% | 80-90 | 3-5 minutes |

| Solvent-free mechanochemical | Zero waste solvents | 95-99 | 2-10 minutes |

| Water-based synthesis | No volatile organic compounds | 75-85 | 5-30 minutes |

| Clay catalyst systems | Reusable natural catalysts | 85-92 | 20 minutes |

Purification Techniques and Yield Optimization

Purification of methyl quinoxaline-5-carboxylate requires sophisticated separation techniques to achieve pharmaceutical-grade purity exceeding 98% [21] [22]. Column chromatography using silica gel with hexane-ethyl acetate gradient elution systems provides effective separation of the target compound from synthetic impurities [8] [19].

High-performance liquid chromatography serves both analytical and preparative functions in methyl quinoxaline-5-carboxylate purification [22] [23] [24]. Reversed-phase columns with acetonitrile-water mobile phases containing 0.1% formic acid achieve baseline separation of regioisomers and related substances [23] [24]. Detection limits of 1.0-3.0 micrograms per kilogram demonstrate the sensitivity required for trace impurity analysis [22].

Crystallization techniques utilizing ethanol-water systems provide cost-effective purification for industrial-scale production [8] [16]. Recrystallization from hot aqueous ethanol achieves purities greater than 95% with recovery yields of 85-92% [8] [16]. The crystallization process requires controlled cooling rates to ensure optimal crystal formation and minimize inclusion of impurities [16].

Immunoaffinity column purification offers highly selective separation for analytical applications, achieving recovery rates of 80-87% with relative standard deviations below 8.5% [22] [25]. This technique employs specific antibody interactions to selectively bind the target molecule while allowing impurities to pass through unretained [22].

Yield optimization strategies focus on reaction parameter control and catalyst selection [8] [16]. Temperature optimization studies demonstrate maximum yields at 150-200°C, with higher temperatures promoting decarboxylation side reactions [3] [8]. Catalyst loading optimization shows optimal performance at 100 milligrams per reaction for heterogeneous catalysts, with diminishing returns at higher loadings [8].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Scalability |

|---|---|---|---|

| Silica gel chromatography | 95-98 | 80-85 | Laboratory scale |

| Preparative high-performance liquid chromatography | >99 | 75-80 | Semi-preparative |

| Recrystallization | 95-97 | 85-92 | Industrial scale |

| Immunoaffinity separation | 98-99 | 80-87 | Analytical scale |

The optimization of reaction conditions through systematic parameter variation enables achievement of maximum yields while minimizing byproduct formation [8] [16]. Solvent selection studies indicate that polar aprotic solvents such as dimethylformamide enhance reaction rates compared to protic alternatives [21] [16]. Reaction time optimization reveals that extending beyond optimal durations does not improve yields but may increase impurity formation [8].

Methyl quinoxaline-5-carboxylate exhibits characteristic nucleophilic substitution patterns typical of electron-deficient aromatic systems. The quinoxaline core is highly susceptible to nucleophilic attack due to its electron-deficient nature, with the pyrazine ring acting as a strong electron-withdrawing group [1] [2].

Regioselectivity and Mechanism: The most reactive positions for nucleophilic substitution are C-2 and C-3 of the quinoxaline ring, which are adjacent to the nitrogen atoms [1] [3]. These positions are activated towards nucleophilic aromatic substitution (SNAr) reactions. The substitution typically follows an addition-elimination mechanism where the nucleophile attacks the electron-deficient carbon, forming a Meisenheimer complex intermediate, followed by elimination of the leaving group [2].

Substrate Activation: The electron-deficient nature of the quinoxaline system makes it suitable for SNAr reactions without requiring additional activation [4] [5]. Studies have shown that 2,3-dichloroquinoxaline serves as a versatile building block for heteroaromatic nucleophilic substitution, demonstrating the high reactivity of this system [2] [3].

Nucleophile Compatibility: A wide range of nucleophiles can participate in substitution reactions with quinoxaline derivatives, including:

- Nitrogen nucleophiles (amines, hydrazines)

- Oxygen nucleophiles (alcohols, phenols)

- Sulfur nucleophiles (thiols, sulfides)

- Carbon nucleophiles (organolithium, Grignard reagents)

The carboxylate group at the 5-position does not significantly interfere with nucleophilic substitution at the 2- and 3-positions, as these sites are separated by the benzene ring [1] [6].

| Nucleophile Type | Reaction Conditions | Typical Yield (%) | Reference |

|---|---|---|---|

| Alkyl amines | Room temperature, base | 70-85 | [1] |

| Aryl amines | 80-120°C, K2CO3 | 60-78 | [7] |

| Alkyl thiols | Microwave, base | 65-80 | [3] |

| Alkyl nucleophiles | n-BuLi, THF | 62-97 | [6] |

Redox Behavior and Functional Group Interconversions

The electrochemical behavior of quinoxaline derivatives has been extensively studied, revealing complex redox patterns that depend on pH, solvent, and structural modifications [8] [9] [10].

Reduction Mechanisms: Quinoxaline undergoes reduction primarily at the pyrazine ring through a pH-dependent mechanism. In acidic conditions, the reduction occurs as a quasi-reversible two-electron, two-proton process, forming 1,4-dihydroquinoxaline [8] [9] [10]. The reduction potential is approximately -0.5 V vs. RHE in alkaline conditions [11].

Electrochemical Data for Quinoxaline Derivatives:

| Compound | E1/2 (V vs. Fc/Fc+) | Process | Reference |

|---|---|---|---|

| Quinoxaline | -0.60 | 2e-, 2H+ reduction | [8] |

| 2-Methylquinoxaline | -0.65 | 2e-, 2H+ reduction | [12] |

| Quinoxaline-2-carboxylic acid | -0.72 | 2e-, 2H+ reduction | [13] |

| Quinoxaline-1,4-dioxide | -1.25 | First reduction | [14] |

Oxidation Pathways: Under specific conditions, quinoxaline derivatives can undergo oxidation. Using hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene, quinoxalines can be oxidized to quinoxaline-diones with yields ranging from 68-93% [15]. This oxidation specifically targets the unsubstituted quinoxaline core and is selective for the heterocyclic system.

Functional Group Transformations: The ester group in methyl quinoxaline-5-carboxylate can undergo typical ester transformations:

- Hydrolysis to carboxylic acid under basic conditions

- Reduction to alcohol using reducing agents like LiAlH4

- Amidation reactions with amines

- Transesterification reactions with alcohols

Metabolic Transformations: In biological systems, quinoxaline derivatives can undergo oxidative metabolism. Studies have shown that quinoxaline compounds can be metabolized by xanthine oxidase, leading to ring hydroxylation and formation of dihydroquinoxaline derivatives [16] [17].

Metal Coordination Chemistry and Complex Formation

Quinoxaline derivatives, including methyl quinoxaline-5-carboxylate, exhibit versatile coordination chemistry due to the presence of multiple potential donor sites [18] [19] [20].

Coordination Sites: The molecule offers several coordination possibilities:

- Nitrogen atoms of the quinoxaline ring (N-1 and N-4)

- Oxygen atoms of the carboxylate group (when hydrolyzed)

- π-system interactions with the aromatic rings

Metal Complex Formation: Various transition metals form stable complexes with quinoxaline derivatives:

| Metal Ion | Coordination Mode | Geometry | Reference |

|---|---|---|---|

| Co(II) | Bidentate N,N | Octahedral | [18] |

| Ni(II) | Bidentate N,N | Square planar | [18] |

| Cu(II) | Bidentate N,N | Square planar | [18] |

| Zn(II) | Bidentate N,N | Tetrahedral | [21] |

| Cd(II) | Bidentate N,N | Octahedral | [18] |

Coordination Polymer Formation: Quinoxaline derivatives can act as bridging ligands in coordination polymers, forming extended structures with interesting properties. The 5-carboxylate group can provide additional coordination sites, leading to higher-dimensional frameworks [22] [23].

Magnetic Properties: Metal complexes of quinoxaline derivatives often exhibit interesting magnetic behaviors. Radical-bridged complexes show strong antiferromagnetic coupling with J values of -213.1 to -218.8 cm⁻¹ [20].

Synthesis Conditions: Metal complexes are typically prepared by:

- Direct reaction of metal salts with ligands in appropriate solvents

- Hydrothermal synthesis for coordination polymers

- Microwave-assisted synthesis for rapid complex formation

Degradation Kinetics and Stability Under Environmental Conditions

The environmental fate and stability of quinoxaline derivatives depend on various factors including temperature, pH, light exposure, and microbial activity [24] [25] [26].

Thermal Stability: Quinoxaline derivatives generally exhibit high thermal stability. Thermogravimetric analysis shows:

- Decomposition temperatures typically above 300°C

- Quinoxaline-containing polymers show 5% weight loss temperatures around 430°C [27] [28]

- Thermal degradation occurs in multiple stages with initial decomposition around 500-640°C for polyquinoxalines [29]

Thermal Degradation Kinetics:

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Decomposition temperature (5% loss) | 430°C | N2 atmosphere | [27] |

| Activation energy | 108-114 kJ/mol | Various heating rates | [30] |

| Char yield | 72% | 800°C | [28] |

pH Dependence: The stability of quinoxaline derivatives varies significantly with pH:

- Acidic conditions: Enhanced stability due to protonation of nitrogen atoms

- Basic conditions: Potential hydrolysis of ester groups

- Neutral conditions: Optimal stability for most derivatives

Photodegradation: Under UV irradiation, quinoxaline derivatives can undergo photochemical reactions leading to:

- Ring opening reactions

- Formation of reactive oxygen species

- Photoisomerization processes

Hydrolytic Stability: The methyl ester group in methyl quinoxaline-5-carboxylate is susceptible to hydrolysis:

- Half-life in aqueous solution depends on pH and temperature

- Faster hydrolysis under basic conditions

- Formation of quinoxaline-5-carboxylic acid as the primary product

Environmental Degradation Pathways: In natural environments, quinoxaline derivatives can undergo:

- Microbial degradation by soil and water microorganisms

- Oxidative degradation by environmental oxidants

- Photodegradation under solar irradiation

- Hydrolysis in aqueous environments

Degradation Rate Constants:

| Process | Rate Constant | Conditions | Reference |

|---|---|---|---|

| Hydrolysis | pH dependent | 25°C, various pH | [24] |

| Photolysis | 0.1-1 h⁻¹ | UV irradiation | [31] |

| Microbial | Variable | Soil microorganisms | [26] |